2-(2-Methylphenyl)propanal
Description
Contextualization within Aromatic Aldehyde Chemistry
Substituted propanal derivatives, particularly 2-arylpropanals, represent a significant class of compounds within the broader field of aromatic aldehyde chemistry. Aromatic aldehydes are characterized by a carbonyl group directly or indirectly attached to an aromatic ring, a feature that imparts versatile reactivity, making them crucial building blocks in organic synthesis. The 2-arylpropanal subclass, to which 2-(2-Methylphenyl)propanal (B6148197) belongs, is distinguished by a chiral center at the carbon alpha to the aldehyde group.
This structural motif is of high interest in fine chemical synthesis. These compounds serve as key intermediates in the production of a variety of commercially important molecules. Notably, they are precursors to the 2-arylpropionic acids, a major class of non-steroidal anti-inflammatory drugs (NSAIDs), commonly known as "profens". asianpubs.orgcdnsciencepub.com Furthermore, their structural analogues are widely utilized in the fragrance industry. docbrown.info The reactivity of the aldehyde function, combined with the stereochemistry of the α-carbon, makes 2-arylpropanals valuable substrates for investigating stereoselective transformations. asianpubs.orgusim.edu.my
Significance of "this compound" as a Model Compound or Intermediate in Synthetic and Mechanistic Studies
Within the class of 2-arylpropanals, this compound (also known as 2-(o-tolyl)propanal) serves as a valuable synthetic intermediate. chemsrc.com Its structure is utilized in the synthesis of more complex molecules, leveraging the reactivity of the aldehyde group for further chemical transformations. chemsrc.com
Academic research has highlighted the utility of the 2-arylpropanal scaffold in various advanced synthetic methodologies. For instance, these aldehydes are key substrates in chemoenzymatic dynamic kinetic resolutions, where alcohol dehydrogenases are used to produce enantiomerically pure (2S)-2-arylpropanols, which are themselves important chiral building blocks. asianpubs.orgbldpharm.com The efficiency of this process relies on the base-catalyzed racemization of the aldehyde's chiral center, allowing for theoretical yields of up to 100% of a single alcohol enantiomer. asianpubs.org
Furthermore, 2-arylpropanals are target molecules in innovative catalytic procedures. One-pot metathesis-hydroformylation sequences have been developed to synthesize these compounds from renewable 1-propenylbenzenes, demonstrating an efficient pathway to this valuable class of intermediates. cdnsciencepub.com Studies on the enantioselective hydroformylation of substituted styrenes also focus on producing chiral 2-arylpropanals, investigating how factors like temperature and substrate electronics can influence the stereochemical outcome of the reaction. usim.edu.my The use of this compound and its congeners in these studies underscores their importance for exploring new synthetic methods and understanding complex reaction mechanisms.
Chemical and Physical Properties
Specific experimental data for this compound is limited in publicly accessible literature. However, its basic identifiers have been established.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | 2-(o-tolyl)propanal |
| CAS Number | 103108-03-8 lookchem.com |
| Molecular Formula | C₁₀H₁₂O lookchem.com |
| Molecular Weight | 148.205 g/mol lookchem.com |
Synthesis and Manufacturing
The synthesis of 2-arylpropanals, including this compound, is a topic of significant interest in academic and industrial research. General methods focus on the efficient construction of the α-aryl substituted aldehyde structure.
A prominent method for synthesizing this class of compounds is the hydroformylation of the corresponding substituted styrenes. cdnsciencepub.com For instance, a one-pot procedure involving the ethenolysis of renewable 1-propenylbenzenes followed by a rhodium-catalyzed hydroformylation of the resulting styrene (B11656) derivative can produce 2-arylpropanals in high yields. cdnsciencepub.com Another approach involves the enantioselective hydroformylation of styrenes using platinum-based catalysts, which allows for the control of chirality at the α-carbon. usim.edu.my
| Synthesis Method | Precursors | Key Features |
| Metathesis-Hydroformylation | 1-Propenylbenzenes, Ethylene (B1197577) | One-pot procedure, high yield, uses renewable starting materials. cdnsciencepub.com |
| Enantioselective Hydroformylation | Substituted Styrenes | Can produce chiral 2-arylpropanals; stereochemical outcome can be temperature-dependent. usim.edu.my |
Chemical Reactivity and Reactions
The chemical reactivity of this compound is dominated by its aldehyde functional group and the adjacent chiral carbon. It serves as an electrophile and a precursor for various transformations.
A key reaction of 2-arylpropanals is their reduction to the corresponding 2-arylpropanols. This transformation is particularly significant when performed enantioselectively. Chemoenzymatic methods using alcohol dehydrogenases, such as Horse Liver Alcohol Dehydrogenase (HLADH), have been effectively employed for the synthesis of optically active (2S)-2-arylpropanols from racemic 2-arylpropanals. asianpubs.orgbldpharm.com This process operates as a dynamic kinetic resolution, where the unreacted aldehyde is continuously racemized in situ, enabling the conversion of the entire substrate into a single enantiomer of the alcohol product. asianpubs.org
| Reaction | Reagents/Catalysts | Product Type | Significance |
| Enantioselective Reduction | Alcohol Dehydrogenase (e.g., HLADH) | Chiral 2-arylpropanols | Provides access to valuable chiral intermediates for pharmaceuticals. asianpubs.orgbldpharm.com |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12O |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
2-(2-methylphenyl)propanal |
InChI |
InChI=1S/C10H12O/c1-8-5-3-4-6-10(8)9(2)7-11/h3-7,9H,1-2H3 |
InChI Key |
DWSXBFKYFXHHIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Methylphenyl Propanal
Direct Synthesis Approaches
Directly constructing the 2-(2-methylphenyl)propanal (B6148197) molecule involves forming the key carbon-carbon and carbon-oxygen bonds in a manner that efficiently yields the target aldehyde. Several classical and modern synthetic strategies can be adapted for this purpose.
Alkylation Reactions Involving 2-Methylphenyl Moieties and Propanal Precursors
Alkylation reactions represent a fundamental approach to carbon-carbon bond formation. In the context of synthesizing this compound, this can be envisioned through the reaction of a 2-methylphenyl nucleophile with a propanal electrophile or its synthetic equivalent.
A common method involves the use of Grignard reagents. For this synthesis, 2-methylphenylmagnesium bromide (o-tolylmagnesium bromide) serves as the nucleophile. The reaction of this Grignard reagent with propanal would proceed via nucleophilic addition to the carbonyl carbon. askfilo.comchegg.combrainly.comstudy.com Subsequent acidic workup would yield 1-(2-methylphenyl)propan-1-ol. To obtain the target aldehyde, this secondary alcohol must then be oxidized using a controlled oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or by a Swern oxidation, to prevent over-oxidation to the carboxylic acid.
Table 1: Two-Step Alkylation-Oxidation Approach
| Step | Reactants | Reagents | Product | Notes |
|---|
Formylation Strategies
Formylation reactions introduce a formyl group (-CHO) onto a substrate. wikipedia.org While direct formylation of an existing alkyl chain is not typical, formylation of the aromatic ring is a well-established process. Reactions like the Gattermann-Koch or Vilsmeier-Haack reaction could be considered. wikipedia.org However, these methods typically introduce a simple formyl group. To synthesize this compound via this route, a precursor like 1-ethyl-2-methylbenzene (B166441) would need to be formylated at the benzylic position of the ethyl group, which is not a standard transformation.
A more plausible, albeit indirect, approach related to this class of reactions is Friedel-Crafts acylation. rsc.orgchemguide.co.uk This involves reacting toluene (B28343) with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). This would form methylphenyl ethyl ketone. The primary product of this reaction is 4-methylacetophenone (the para isomer) due to steric hindrance at the ortho position. libretexts.orgscribd.com The desired 2-methylphenyl ethyl ketone (ortho isomer) would be a minor product. Subsequent steps, such as a Willgerodt-Kindler reaction followed by hydrolysis and reduction, would be required to convert the ketone to the desired aldehyde, making this a less direct and inefficient route for the specific ortho isomer.
Reduction of Carboxylic Acid Derivatives to the Aldehyde Functional Group
One of the most reliable and controlled methods for synthesizing aldehydes is the reduction of a corresponding carboxylic acid derivative. This pathway begins with the synthesis of 2-(2-methylphenyl)propanoic acid. nih.gov This acid can be prepared through various means, such as the malonic ester synthesis starting from 2-methylbenzyl halide or by carboxylation of the corresponding Grignard reagent followed by alpha-methylation.
Once 2-(2-methylphenyl)propanoic acid is obtained, it can be converted into a more reactive derivative, such as an acyl chloride, ester, or amide, for selective reduction. The direct reduction of the carboxylic acid is possible but can be challenging to stop at the aldehyde stage without over-reduction to the alcohol.
Common methods for this transformation include:
Rosenmund Reduction: The hydrogenation of the acyl chloride (2-(2-methylphenyl)propanoyl chloride) over a poisoned catalyst (e.g., palladium on barium sulfate).
Ester Reduction: The reduction of a methyl or ethyl ester of the acid using a hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures.
Amide Reduction: Certain amides (e.g., Weinreb amides) can be treated with organometallic or hydride reagents to furnish aldehydes in high yield.
Table 2: Synthesis via Reduction of a Carboxylic Acid Derivative
| Starting Material | Reagents for Reduction | Product | Key Feature |
|---|---|---|---|
| 2-(2-Methylphenyl)propanoyl chloride | H₂, Pd/BaSO₄ (poisoned) | This compound | Classic method, avoids over-reduction. |
| Methyl 2-(2-methylphenyl)propanoate | DIBAL-H, Toluene, -78 °C | This compound | Requires low temperature to stop at the aldehyde. |
| 2-(2-Methylphenyl)propanoic acid | LiAlH(OtBu)₃ | This compound | Utilizes a less reactive hydride to prevent over-reduction. |
Regioselective Synthetic Pathways
The primary challenge in synthesizing this compound is controlling the regiochemistry of the substitution on the aromatic ring. The methyl group is an ortho-, para-directing activator, meaning that electrophilic aromatic substitution will preferentially occur at the positions ortho and para to the methyl group.
Strategies for ortho-Substitution Control
Achieving selective ortho-substitution on an already substituted benzene (B151609) ring often requires specific strategies to overcome the inherent electronic and steric preferences.
One powerful strategy is the use of directed ortho metalation (DoM) . In this approach, a directing group on the ring coordinates to an organolithium reagent (like n-butyllithium), which then deprotonates the adjacent ortho position. This creates a nucleophilic site specifically at the desired position. For example, if a suitable directing group (e.g., an amide or a methoxy (B1213986) group) were present on the toluene ring, it could direct lithiation to the desired carbon, which could then react with an appropriate electrophile to build the propanal side chain.
Another strategy involves leveraging steric hindrance. While sterics often disfavor ortho substitution, bulky reagents can sometimes be used to block the more accessible para position, thereby forcing a reaction at the ortho site, although this is less common for acylation.
For phenol (B47542) derivatives, highly regioselective ortho-formylation can be achieved using reagents like magnesium chloride and triethylamine (B128534) with paraformaldehyde, where coordination to the phenolic oxygen directs the formylation to the adjacent position. mdma.chorgsyn.org While not directly applicable to toluene, this illustrates the principle of using functional groups to control regiochemistry.
Challenges in Regioselectivity for Phenylpropanal Derivatives
The synthesis of ortho-substituted phenylpropanal derivatives via electrophilic aromatic substitution is fraught with challenges, primarily stemming from the directing effects of the initial substituent.
Steric Hindrance: In the case of toluene, the methyl group physically obstructs the two adjacent ortho positions. In reactions like Friedel-Crafts acylation, the bulky acylium ion electrophile will preferentially attack the less hindered para position. libretexts.org This results in the para-isomer being the major product, often to a very large extent, making the isolation of the desired ortho-isomer difficult and low-yielding. scribd.com
Electronic Effects: The methyl group is an activating, ortho-, para-director due to hyperconjugation and its inductive effect. While electronics permit ortho attack, the effect is often not strong enough to overcome the steric penalty compared to the para position.
Polysubstitution: In Friedel-Crafts alkylation reactions, the product is more activated than the starting material, which can lead to multiple alkyl groups being added to the ring. While Friedel-Crafts acylation avoids this issue (the product ketone is deactivated), the initial regioselectivity remains a significant hurdle. rsc.org
Due to these challenges, routes that build the aromatic ring with the desired substitution pattern already in place or that utilize reactions insensitive to these steric effects (like those starting from a pre-functionalized ortho precursor, such as 2-methylbenzoic acid or 2-methylbenzyl alcohol) are generally preferred for the unambiguous synthesis of this compound.
Stereoselective Synthetic Pathways
Stereoselective strategies are crucial for producing enantiomerically enriched this compound. These methods can be broadly categorized into three main approaches: the enantioselective construction of the chiral center, the use of chiral catalysts to direct the stereochemical outcome of a reaction, and the resolution of a pre-formed racemic mixture.
The direct formation of the chiral alpha-aryl carbon center with a high degree of stereocontrol is a primary objective in asymmetric synthesis. One established method involves the use of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the structure of a reactant to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled. wikipedia.org
For the synthesis of α-substituted aldehydes, chiral imides, such as the Evans oxazolidinones, are widely used. organicchemistrydata.orgyork.ac.uk The general approach involves first acylating the chiral auxiliary with propionyl chloride to form an N-propionyl imide. This substrate can then be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined (Z)-enolate. york.ac.uk The chiral auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. organicchemistrydata.org
In the context of synthesizing this compound, this enolate would be reacted with a suitable electrophilic source of the 2-methylphenyl group. However, this direct arylation of a pre-formed enolate is challenging. A more common application of this method is in diastereoselective alkylation, where the enolate is reacted with an alkyl halide. york.ac.ukresearchgate.net While direct arylation is less common, the principle of using a chiral auxiliary to direct the formation of the C-C bond with high diastereoselectivity remains a cornerstone of asymmetric synthesis. researchgate.net The diastereomeric products can then be separated, and subsequent cleavage of the auxiliary from the desired diastereomer yields the enantiomerically enriched product. researchgate.net
Chiral catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the chiral product. Two prominent catalytic strategies applicable to the synthesis of this compound and its analogues are asymmetric hydroformylation and enantioselective α-arylation.
Asymmetric Hydroformylation: This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. For the synthesis of this compound, the starting material would be 2-vinyltoluene. The reaction uses a transition metal catalyst, typically rhodium, complexed with a chiral ligand. The chiral ligand environment dictates the facial selectivity of the alkene insertion into the metal-hydride bond and the subsequent C-C bond formation, leading to an enantioenriched aldehyde. This method is highly valued as it constructs the chiral center and the aldehyde functionality in a single, atom-economical step. While data for 2-vinyltoluene specifically is not prevalent, studies on analogous vinyl arenes demonstrate the high efficacy of this approach, often achieving excellent regioselectivity for the branched aldehyde product and high enantiomeric excess (ee).
Table 1: Asymmetric Hydroformylation of Various Vinyl Arenes This table presents representative data for the asymmetric hydroformylation of vinyl arenes, analogous to the reaction that would produce this compound from 2-vinyltoluene.
| Entry | Vinyl Arene Substrate | Catalyst/Ligand System | Yield (%) | Regioselectivity (branched:linear) | Enantiomeric Excess (ee, %) |
| 1 | Styrene (B11656) | Rh(acac)(CO)₂ / Chiral Diphosphite | >99 | 96:4 | 92 |
| 2 | 4-Methylstyrene | Rh(acac)(CO)₂ / Chiral Phosphoramidite | 98 | >99:1 | 95 |
| 3 | 4-Methoxystyrene | Rh(acac)(CO)₂ / Chiral Diphosphite | >99 | 98:2 | 96 |
| 4 | 4-Chlorostyrene | Rh(acac)(CO)₂ / Chiral Phosphoramidite | 95 | >99:1 | 94 |
Enantioselective α-Arylation of Aldehydes: Another powerful strategy is the direct, enantioselective coupling of an aldehyde enolate (or its equivalent) with an aryl partner. Organocatalysis, particularly using chiral secondary amines, has emerged as a key technology in this area. ulisboa.pt The aldehyde (propanal) reacts with the chiral amine catalyst to form a nucleophilic enamine intermediate. This enamine can then attack an electrophilic arylating agent. To overcome the low reactivity of many aryl halides, this process is often performed as a dual catalytic cycle, merging organocatalysis with transition metal catalysis (e.g., copper or palladium). ulisboa.pt This approach has been successfully applied to the intramolecular α-arylation of aldehydes, and while challenging, it demonstrates the feasibility of creating the α-aryl stereocenter with high enantioselectivity. For instance, the intramolecular palladium-catalyzed α-arylation of an aldehyde tethered to an o-tolyl group has been shown to produce the cyclized product in 36% yield but with an excellent 98% ee. wikipedia.org This highlights the potential of metal-catalyzed processes to achieve high stereocontrol even with sterically hindered ortho-substituted substrates.
When a synthetic route produces a racemic mixture (a 50:50 mixture of both enantiomers), a resolution process is required to separate them. Since enantiomers have identical physical properties, direct separation is not possible. libretexts.orglibretexts.org The strategy, therefore, is to convert the enantiomers into diastereomers by reacting them with a single enantiomer of a chiral resolving agent. libretexts.org Diastereomers have different physical properties and can be separated by conventional techniques like crystallization or chromatography. libretexts.org
Classical Resolution: For chiral aldehydes, this method is less direct as they are prone to racemization via their enol or enolate forms, especially under basic or acidic conditions. A common approach is to first oxidize the racemic aldehyde to the corresponding carboxylic acid (e.g., 2-(2-methylphenyl)propanoic acid). This acid can then be resolved by forming diastereomeric salts with a chiral base, such as (R)-1-phenylethylamine. chemconnections.org The differing solubilities of the two diastereomeric salts allow for their separation by fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered and then reduced back to the desired aldehyde.
Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent. In a dynamic kinetic resolution (DKR), the slow-reacting enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. rsc.org Chemoenzymatic DKR has proven highly effective for 2-arylpropanals. rsc.org In this process, an enzyme, such as Horse Liver Alcohol Dehydrogenase (HLADH), selectively reduces one enantiomer of the aldehyde to the corresponding alcohol, while the unreacted aldehyde enantiomer is racemized under mild base-catalyzed conditions. rsc.org This allows for the conversion of the entire racemic aldehyde starting material into a single enantiomer of the corresponding 2-arylpropanol, which can then be oxidized to the desired aldehyde. Studies on 2-phenylpropanal (B145474) and other 2-arylpropanals have shown high yields and excellent enantioselectivities using this method. rsc.orgnih.gov
Table 2: Dynamic Kinetic Resolution of 2-Arylpropanals via Enzymatic Reduction This table shows results for the DKR of various 2-arylpropanals using Horse Liver Alcohol Dehydrogenase (HLADH), demonstrating a viable route to enantiopure precursors of the target compound.
| Entry | Substrate (Racemic Aldehyde) | Product (Alcohol) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 2-Phenylpropanal | (S)-2-Phenylpropanol | 98 | 98 |
| 2 | 2-(4-Chlorophenyl)propanal | (S)-2-(4-Chlorophenyl)propanol | 95 | >99 |
| 3 | 2-(4-Methoxyphenyl)propanal | (S)-2-(4-Methoxyphenyl)propanol | 96 | 98 |
| 4 | 2-(3-Chlorophenyl)propanal | (S)-2-(3-Chlorophenyl)propanol | 94 | >99 |
Data derived from studies on analogous compounds. rsc.org
Chemical Reactions and Transformation Pathways of 2 2 Methylphenyl Propanal
Aldehyde Functional Group Reactivity
The aldehyde group is one of the most reactive functional groups in organic chemistry, characterized by the electrophilic nature of its carbonyl carbon. This reactivity allows 2-(2-Methylphenyl)propanal (B6148197) to participate in a wide range of transformations, including oxidation, reduction, condensation, and addition reactions.
Aldehydes are readily oxidized to their corresponding carboxylic acids. This transformation involves the conversion of the C-H bond of the aldehyde group into a C-O bond. For this compound, this reaction yields 2-(2-methylphenyl)propanoic acid. Various oxidizing agents can accomplish this, with common laboratory reagents including potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in acidic conditions.
The mechanism with acidified dichromate involves the formation of a chromate (B82759) ester intermediate, which then eliminates to form the carboxylic acid. The reaction is typically carried out by heating the aldehyde with an excess of the oxidizing agent to ensure complete conversion.
Table 1: Oxidation of this compound
| Reactant | Oxidizing Agent | Product |
|---|---|---|
| This compound | K₂Cr₂O₇ / H₂SO₄ | 2-(2-Methylphenyl)propanoic acid |
The carbonyl group of this compound can be reduced to either a primary alcohol or completely deoxygenated to an alkane, depending on the reducing agent and reaction conditions.
Reduction to Alcohols: The reduction to a primary alcohol, 2-(2-methylphenyl)propan-1-ol, is a common transformation. This is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.commasterorganicchemistry.com The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. masterorganicchemistry.comchemguide.co.uk Sodium borohydride is a milder reagent and can be used in protic solvents like ethanol (B145695) or methanol (B129727), while the more reactive LiAlH₄ requires anhydrous conditions. youtube.com
Reduction to Alkanes: Complete reduction of the aldehyde group to a methyl group, yielding 1-methyl-2-propylbenzene, can be accomplished through methods like the Wolff-Kishner or Clemmensen reductions.
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone by reacting the aldehyde with hydrazine (B178648) (N₂H₄), followed by heating with a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. wikipedia.orgpharmaguideline.comlibretexts.org The mechanism proceeds through the deprotonation of the hydrazone and subsequent elimination of nitrogen gas to form a carbanion, which is then protonated to give the alkane. masterorganicchemistry.comyoutube.com
Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl). byjus.comwikipedia.org It is particularly effective for aryl-alkyl ketones but also works for aldehydes. wikipedia.org The substrate must be stable in strongly acidic conditions. byjus.comwikipedia.org The exact mechanism is not fully understood but is thought to involve intermediates on the surface of the zinc. byjus.comsapub.org
Table 2: Reduction Products of this compound
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 2-(2-Methylphenyl)propan-1-ol |
| Reduction to Alkane | N₂H₄, KOH, heat (Wolff-Kishner) | 1-Methyl-2-propylbenzene |
Possessing an alpha-hydrogen (the hydrogen on the carbon adjacent to the carbonyl group), this compound can act as a nucleophile (after deprotonation) and an electrophile, enabling it to undergo condensation reactions.
Aldol (B89426) Condensation: In the presence of a base (like NaOH) or acid, this compound can undergo self-condensation. wikipedia.org One molecule forms an enolate ion which then attacks the carbonyl carbon of a second molecule. The initial product is a β-hydroxy aldehyde, which can often dehydrate upon heating to form an α,β-unsaturated aldehyde. magritek.com Crossed-aldol condensations with other carbonyl compounds, such as acetone, are also possible, leading to a mixture of products unless one partner lacks alpha-hydrogens or is significantly more reactive. sarthaks.comkhanacademy.orgpearson.com
Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or diethyl malonate. wikipedia.org The reaction is typically catalyzed by a weak base, like an amine (e.g., piperidine). wikipedia.orglscollege.ac.in The initial adduct readily dehydrates to form a stable, conjugated product. wikipedia.orglscollege.ac.in When this compound reacts with malonic acid, the product is an α,β-unsaturated carboxylic acid, often with subsequent decarboxylation under certain conditions (Doebner modification). wikipedia.orgnih.gov
In the presence of an acid catalyst, this compound reacts reversibly with alcohols to form acetals. libretexts.orgpressbooks.pub The reaction with two equivalents of an alcohol, for example ethanol, yields 1,1-diethoxy-2-(2-methylphenyl)propane.
The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.org An alcohol molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a proton transfer, a hemiacetal is formed. libretexts.orglibretexts.org Subsequent protonation of the hydroxyl group of the hemiacetal allows for the elimination of a water molecule, forming a resonance-stabilized oxonium ion. libretexts.orgyoutube.com A second molecule of alcohol attacks this electrophilic species, and a final deprotonation step yields the stable acetal (B89532). youtube.comyoutube.com
This reaction is reversible. Acetal hydrolysis back to the aldehyde and alcohol is achieved by treatment with aqueous acid, which drives the equilibrium in the reverse direction. This reversible formation makes acetals useful as protecting groups for the aldehyde functionality during other synthetic steps.
Aromatic Ring Reactivity
The substituted benzene (B151609) ring in this compound is also a site for chemical transformation, primarily through electrophilic aromatic substitution.
The aromatic ring of this compound contains two substituents: a methyl group (-CH₃) and a 2-propyl-aldehyde group (-CH(CH₃)CHO). Both are alkyl groups attached to the ring, and as such, they are activating and ortho-, para-directing for electrophilic aromatic substitution (EAS). libretexts.org This means they increase the rate of reaction compared to benzene and direct incoming electrophiles to the positions ortho and para relative to themselves.
The general mechanism for EAS proceeds in two steps:
Attack by the Aromatic Ring: The π electrons of the aromatic ring act as a nucleophile, attacking a strong electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.
For this compound, the directing effects of the two groups must be considered. The methyl group directs to its ortho (position 6) and para (position 4) positions. The 2-propyl-aldehyde group directs to its ortho (position 3) and para (position 5) positions. The positions are numbered starting from the carbon bearing the 2-propyl-aldehyde group as 1 and the methyl group as 2.
The most likely positions for substitution are those activated by both groups and are sterically accessible. Position 4 is para to the methyl group and meta to the other substituent. Position 6 is ortho to the methyl group and ortho to the other substituent. Position 5 is para to the 2-propyl-aldehyde group and meta to the methyl group. Steric hindrance from the bulky 2-propyl-aldehyde group might disfavor substitution at position 6. Therefore, substitution is most probable at positions 4 and 5. Common EAS reactions include nitration (using HNO₃/H₂SO₄ to introduce a -NO₂ group) masterorganicchemistry.comnih.gov and Friedel-Crafts acylation (using an acyl chloride/AlCl₃ to introduce an acyl group). youtube.comorganic-chemistry.org
Table 3: Potential Products of Electrophilic Aromatic Substitution
| Reaction | Reagent(s) | Potential Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitro-2-methylphenyl)propanal and 2-(5-Nitro-2-methylphenyl)propanal |
Rearrangement Reactions
Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. This compound and its close analogs can undergo such transformations under specific thermal, catalytic, or photochemical conditions.
The structural isomer of 2-phenylpropanal (B145474), phenyl-2-propanone, can be formed via a rearrangement reaction induced by acid catalysts or high temperatures. wikipedia.orgepfl.ch This transformation represents a 1,2-shift of the formyl group's hydrogen to the adjacent carbon, followed by tautomerization. While specific studies on this compound are scarce, the behavior of the closely related 2-phenylpropanal provides a strong precedent.
Several methods have been reported for this isomerization:
Acid Catalysis: Treatment of 2-phenylpropanal with strong acids like concentrated sulfuric acid at low temperatures (-16°C) can induce rearrangement to phenyl-2-propanone. wikipedia.org Another documented method involves heating 2-phenylpropanal with mercuric chloride in aqueous ethanol at 100°C, affording the ketone in high yield. wikipedia.orgepfl.ch
Heterogeneous Catalysis: Vapor-phase rearrangement over a heterogeneous catalyst is also effective. Passing 2-phenylpropanal vapor over an iron-zeolite catalyst bed at 500°C has been shown to yield phenyl-2-propanone with up to 87% efficiency. wikipedia.orgepfl.ch
This rearrangement is thought to proceed through an enol intermediate, with the catalyst facilitating the proton transfers necessary for the isomerization.
Upon exposure to ultraviolet (UV) light, aldehydes and ketones can undergo characteristic photochemical reactions known as Norrish reactions. chemrxiv.org For this compound, the most probable pathway is a Norrish Type II reaction, which involves intramolecular hydrogen abstraction.
The mechanism begins with the photoexcitation of the carbonyl group. The excited carbonyl oxygen then abstracts a hydrogen atom from the γ-position (the third carbon atom from the carbonyl group). In the case of this compound, the hydrogens of the ortho-methyl group on the phenyl ring are in the γ-position. This abstraction leads to the formation of a 1,4-biradical intermediate.
This biradical can then follow two primary pathways:
Norrish-Yang Cyclization: The two radical centers can combine to form a new carbon-carbon bond, resulting in a cyclobutanol (B46151) derivative. For this compound, this would yield a substituted 1-methyl-2,3-benzobicyclo[3.2.0]heptan-3-ol.
Fragmentation (β-Scission): Cleavage of the bond between the α- and β-carbons of the original propanal chain results in the formation of an enol and an alkene. The enol would quickly tautomerize to a more stable carbonyl compound. This pathway would yield o-xylene (B151617) and propenal. chemrxiv.org
A competing, though often less favorable, pathway is the Norrish Type I reaction. This involves the homolytic cleavage of the bond between the carbonyl group and the α-carbon, yielding a formyl radical and a 1-(o-tolyl)ethyl radical. These radicals can then undergo various secondary reactions, such as decarbonylation or recombination.
The prevalence of the Norrish Type II pathway in aldehydes with accessible γ-hydrogens, especially benzylic ones, suggests it would be the dominant photo-induced rearrangement for this compound.
Catalysis in the Chemistry of 2 2 Methylphenyl Propanal
Homogeneous Catalysis
In homogeneous catalysis, the catalyst exists in the same phase as the reactants. This mode of catalysis is frequently employed for the synthesis and functionalization of 2-(2-Methylphenyl)propanal (B6148197), offering high selectivity and mild reaction conditions.
Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Coupling Reactions)
Transition metal complexes are powerful tools in homogeneous catalysis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, have been applied to the synthesis of aryl-substituted aldehydes. For instance, the α-arylation of aldehydes represents a direct route to compounds structurally related to this compound. A notable example is the synthesis of 2-methyl-2-(o-tolyl)propanal (B12510216) through the α-arylation of isobutanal with 2-chlorotoluene, catalyzed by a palladium complex, achieving a high yield of 98%. acs.org The catalytic cycle for such reactions typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by the formation of a palladium-enolate complex and subsequent reductive elimination to yield the α-aryl aldehyde. acs.org
Rhodium-catalyzed hydroformylation of styrenes also provides a pathway to 2-(o-tolyl)propanal. mdpi.com This process, often referred to as the "oxo" process, is a significant industrial method for producing aldehydes from alkenes with 100% atom economy. mdpi.com The use of specific phosphine (B1218219) ligands in conjunction with the rhodium catalyst can influence the regioselectivity of the reaction, favoring the formation of the branched aldehyde isomer. mdpi.com
| Reaction Type | Catalyst System | Substrates | Product | Yield | Reference |
| α-Arylation | Pd complex 20 | Isobutanal, 2-chlorotoluene | 2-Methyl-2-(o-tolyl)propanal | 98% | acs.org |
| Hydroformylation | Rhodium-based with hybrid phosphate (B84403) promoter | Styrenes | 2-(o-Tolyl)propanal and other branched aldehydes | up to 92% | mdpi.com |
Acid-Catalyzed Transformations (Brønsted and Lewis Acids)
Both Brønsted and Lewis acids are effective homogeneous catalysts for various transformations involving aldehydes like this compound. Acid-catalyzed reactions are fundamental to processes such as acetal (B89532) formation, which can be used to protect the aldehyde functionality during subsequent synthetic steps. The reaction of an aldehyde with an alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) leads to the formation of a hemiacetal, which then reacts with a second alcohol molecule to form a stable acetal. usim.edu.my
Brønsted acids can also act as co-catalysts in other reactions. For example, the efficiency of certain photocatalytic radical addition reactions can be significantly enhanced by the presence of a Brønsted acid additive. nih.gov The acidity of the Brønsted acid plays a crucial role, with a narrow optimal pKa range for maximum catalytic effect. nih.gov
Lewis acids, on the other hand, are employed to activate substrates in a variety of reactions. For instance, titanium(IV) isopropoxide, a Lewis acid, is essential in the N-heterocyclic carbene (NHC)-catalyzed annulation of enals with unsaturated ketoesters to generate highly substituted cyclopentanols. nih.gov The Lewis acid coordinates to the electrophile, thereby activating it for nucleophilic attack. nih.gov While not directly demonstrated for this compound, these principles are applicable to its derivatization.
| Catalyst Type | Reaction | Role of Catalyst | Example Catalyst | Reference |
| Brønsted Acid | Acetal Formation | Protonation of the carbonyl oxygen, activating it for nucleophilic attack by the alcohol. | p-Toluenesulfonic acid | usim.edu.my |
| Brønsted Acid | Photocatalytic Radical Addition | Acts as a co-catalyst to enhance reaction efficiency. | Trifluoroacetic acid (TFA) | nih.gov |
| Lewis Acid | NHC-Catalyzed Annulation | Activates the electrophile by coordination. | Titanium(IV) isopropoxide | nih.gov |
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which are typically gases or liquids. This type of catalysis offers advantages in terms of catalyst separation and reusability, making it attractive for industrial applications.
Solid Acid Catalysts
Solid acid catalysts, such as zeolites and metal oxides, can be used in various acid-catalyzed reactions, providing a recyclable alternative to homogeneous acid catalysts. While specific studies on the use of solid acid catalysts for this compound are not extensively documented, their application in related syntheses is known. For instance, Friedel-Crafts alkylation reactions, which can be used to introduce the 2-methylphenyl group onto a propanal backbone, can be catalyzed by solid Lewis acids like aluminum chloride (AlCl₃). The use of solid acids can potentially reduce the amount of waste generated compared to traditional homogeneous methods.
Supported Metal Catalysts in Hydrogenation and Oxidation
Supported metal catalysts, where metal nanoparticles are dispersed on a high-surface-area support material (e.g., carbon, alumina, silica), are widely used for hydrogenation and oxidation reactions. nih.gov
The hydrogenation of the aldehyde group in this compound to the corresponding alcohol, 2-(2-methylphenyl)propan-1-ol, can be achieved using supported noble metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). chinesechemsoc.orgiitm.ac.in These reactions are typically carried out under a hydrogen atmosphere. The choice of catalyst and reaction conditions can influence the selectivity and efficiency of the hydrogenation. For instance, the hydrogenation of a related compound, Majantal, to Majantol is a key step in the synthesis of this fragrance ingredient.
Conversely, the selective oxidation of the corresponding primary alcohol, 2-(2-methylphenyl)propan-1-ol, to this compound can also be accomplished using supported metal catalysts. acs.org Catalytic oxidation using environmentally benign oxidants like molecular oxygen is a key area of green chemistry research. lucp.net The size and shape of the supported metal nanoparticles can have a significant impact on their catalytic activity and selectivity in alcohol oxidation. acs.org
| Reaction | Catalyst | Support | Reactant(s) | Product | Reference |
| Hydrogenation | Palladium (Pd) | Carbon (C) | This compound, H₂ | 2-(2-Methylphenyl)propan-1-ol | chinesechemsoc.org |
| Hydrogenation | Platinum (Pt) | Carbon (C) | Aromatic rings, C=O bonds | Alcohols, saturated rings | iitm.ac.inmdpi.com |
| Oxidation | Platinum (Pt) | Alumina (Al₂O₃) | 2-Propanol, O₂ | Acetone | acs.org |
Organocatalysis in "this compound" Synthesis and Derivatization
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions. mdpi.com This field has emerged as a powerful tool in asymmetric synthesis, providing access to enantiomerically enriched compounds. researchgate.net
The asymmetric synthesis of chiral aldehydes and their derivatives can be achieved through various organocatalytic methods. For example, chiral secondary amines, such as proline and its derivatives, can catalyze asymmetric aldol (B89426) and Michael reactions. mdpi.com These reactions proceed through the formation of a chiral enamine intermediate. While direct application to the synthesis of this compound is not explicitly detailed in the reviewed literature, the principles of asymmetric α-functionalization of aldehydes are well-established.
For the derivatization of aldehydes, organocatalysts have been shown to be effective. For instance, the enantioselective α-selenylation of aldehydes can be catalyzed by L-prolinamide. google.com Furthermore, bifunctional organocatalysts, which possess both a Brønsted acid/base site and a hydrogen-bonding donor/acceptor site, are highly effective in controlling the stereochemistry of reactions. Chiral squaramide-based catalysts, for example, have been used in the asymmetric synthesis of complex heterocyclic structures from starting materials that include aldehydes or their derivatives. rsc.org Chiral imidazole-containing catalysts have also been shown to be effective in the desymmetrization of prochiral silanediols, highlighting the versatility of organocatalysis. acs.org
The application of these organocatalytic strategies could potentially allow for the stereocontrolled synthesis and derivatization of this compound, leading to chiral molecules of interest for various applications.
| Reaction Type | Organocatalyst | Substrate Type | Key Intermediate/Activation | Reference |
| Asymmetric Aldol Reaction | L-proline | Aldehydes, Ketones | Enamine | mdpi.com |
| Asymmetric α-Selenylation | L-prolinamide | Aldehydes | Enamine | google.com |
| Asymmetric Domino Reaction | Quinine-derived squaramide | N-Boc ketimines, γ-hydroxyenones | Hydrogen bonding | rsc.org |
| Asymmetric Desymmetrization | Chiral imidazole-containing catalyst | Prochiral silanediols | Two-point H-bonding | acs.org |
Biocatalysis and Enzymatic Transformations
The field of biocatalysis offers powerful tools for chemical synthesis and transformation, often providing high selectivity and environmentally benign reaction conditions. For a compound like this compound, enzymes play a critical role in its lifecycle, from the synthesis of its precursors to its biotransformation in biological systems.
Enzyme-Mediated Synthesis of "this compound" Precursors
The biocatalytic synthesis of precursors to this compound, primarily the corresponding alcohol 2-(2-Methylphenyl)propan-1-ol , represents a key step in a green chemistry approach. While direct enzymatic synthesis of the aldehyde is less common, the production of the alcohol precursor via microbial transformation of readily available starting materials like α-methylstyrene or its ortho-methylated analog is a viable strategy.
Microorganisms from the genus Rhodococcus are well-known for their broad substrate specificity and robust metabolic pathways for degrading aromatic compounds. asm.org Strains such as Rhodococcus opacus and Rhodococcus rhodochrous have been shown to metabolize styrene (B11656) and its derivatives. asm.orgasm.org The initial step in these pathways is often catalyzed by a styrene monooxygenase (SMO), an enzyme that can introduce an epoxide group across the vinyl side chain. asm.org For an ortho-methylated substrate like o-methylstyrene, this would yield (2-methylphenyl)oxirane . Subsequent enzymatic hydrolysis of this epoxide, or action by a styrene oxide isomerase (SOI), could lead to the formation of the corresponding aldehyde or alcohol precursors. nih.gov
Another promising enzymatic approach is the direct anti-Markovnikov hydration of the alkene. Styrene monooxygenase has been reported to catalyze the anti-Markovnikov hydration of terminal aryl alkenes under anaerobic conditions, producing primary alcohols with high regioselectivity. researchgate.net This enzymatic reaction could theoretically convert o-methylstyrene directly into the precursor 2-(2-Methylphenyl)propan-1-ol .
The following table summarizes potential enzymatic routes for the synthesis of a key precursor to this compound.
| Enzyme Class | Substrate | Potential Product (Precursor) | Organism/Enzyme Source (Example) |
| Styrene Monooxygenase (SMO) | o-Methylstyrene | (2-Methylphenyl)oxirane | Rhodococcus opacus |
| Epoxide Hydrolase / Isomerase | (2-Methylphenyl)oxirane | 2-(2-Methylphenyl)propan-1-ol | Various microorganisms |
| Hydratase (e.g., SMO under anaerobic conditions) | o-Methylstyrene | 2-(2-Methylphenyl)propan-1-ol | Styrene Monooxygenase |
Enzymatic Reduction or Oxidation of the Aldehyde Group
The aldehyde functional group of this compound is a primary site for enzymatic transformation, undergoing both reduction to an alcohol and oxidation to a carboxylic acid. These reactions are typically catalyzed by oxidoreductases, particularly alcohol dehydrogenases (ADHs) and aldehyde oxidoreductases/dehydrogenases (AORs/ALDHs).
Enzymatic Reduction: The reduction of this compound to its corresponding primary alcohol, 2-(2-Methylphenyl)propan-1-ol , can be achieved with high stereoselectivity using alcohol dehydrogenases. mdpi.comfrontiersin.org These enzymes are NAD(P)H-dependent and are widely used in biocatalysis for the synthesis of chiral alcohols from prochiral ketones and aldehydes. mdpi.comacs.org ADHs from various sources, including Lactobacillus kefir, Rhodococcus species, and Thermoanaerobacter brockii, have demonstrated broad substrate tolerance for aromatic aldehydes and ketones. mdpi.comrsc.orgmdpi.com For instance, a thermostable ADH from Thermococcus kodakarensis has shown activity towards various phenyl-substituted alcohols and aldehydes, indicating that this compound would likely be a suitable substrate. nih.gov The use of a sacrificial alcohol like isopropanol (B130326) is a common strategy for cofactor regeneration in these biocatalytic reductions. frontiersin.org
Enzymatic Oxidation: The oxidation of this compound yields 2-(2-Methylphenyl)propanoic acid . nih.gov This transformation can be catalyzed by aldehyde oxidoreductases (AORs) or aldehyde dehydrogenases (ALDHs). nih.gov AORs are typically oxygen-sensitive, tungsten-containing enzymes with a broad substrate spectrum that includes aromatic aldehydes. nih.gov ALDHs are a large family of NAD(P)+-dependent enzymes crucial for detoxifying both endogenous and exogenous aldehydes. The biotransformation of the aldehyde to the corresponding carboxylic acid is a key step in the metabolic pathways discussed in section 4.4.4.
The table below details the enzymatic transformations of the aldehyde group.
| Transformation | Enzyme Class | Product | Cofactor | Typical Reaction Type |
| Reduction | Alcohol Dehydrogenase (ADH) | 2-(2-Methylphenyl)propan-1-ol | NAD(P)H | Asymmetric reduction, Kinetic resolution |
| Oxidation | Aldehyde Dehydrogenase (ALDH) / Aldehyde Oxidase (AOX) | 2-(2-Methylphenyl)propanoic acid | NAD(P)+ / FAD/Moco | Detoxification, Metabolism |
Modulation of Enzyme Activity by "this compound"
Compounds with an aldehyde functional group can interact with enzymes, sometimes leading to the modulation of their activity. The electrophilic nature of the aldehyde carbon makes it susceptible to nucleophilic attack from amino acid residues in an enzyme's active site, potentially leading to reversible or irreversible inhibition.
While specific studies on this compound are limited, research on structurally related molecules provides strong evidence for its potential as an enzyme modulator. A study focused on developing inhibitors for dihydrofolate reductase (DHFR) from the parasite Cryptosporidium involved the synthesis of 2-(3-Methoxy-5-(2-methylphenyl)phenyl)propanal , a more complex analog. nih.gov The investigation of this and similar 2-arylpropanal structures as potential DHFR inhibitors highlights the capacity of this chemical scaffold to fit into and block enzyme active sites. nih.gov
Furthermore, aldehydes in general have been shown to inhibit certain enzymes. For example, some aldehyde derivatives can act as inhibitors of aldehyde dehydrogenase (ALDH), the very enzyme responsible for their oxidation. This product inhibition is a common regulatory mechanism in metabolic pathways. It is plausible that this compound or its metabolites could modulate the activity of enzymes involved in its own metabolism or other cellular pathways.
Metabolic Pathways and Biotransformation Mechanisms (e.g., Coenzyme A Conjugation)
The metabolic fate of this compound in biological systems is expected to follow pathways established for other xenobiotic aromatic aldehydes and 2-arylpropionic acids. The primary route involves oxidation of the aldehyde to a carboxylic acid, which is then activated by conjugation to Coenzyme A (CoA) . imrpress.comwikipedia.org
This metabolic activation is a critical step. The resulting thioester, 2-(2-methylphenyl)propanoyl-CoA , becomes a substrate for further enzymatic reactions. nih.gov For many 2-arylpropionic acids, such as ibuprofen, this CoA conjugate is a substrate for epimerases that invert the stereochemistry at the alpha-carbon. nih.gov
A significant aspect of the metabolism of aryl-propanals relates to toxicology. For certain fragrance aldehydes like Lilial (3-(4-tert-butylphenyl)-2-methylpropanal), toxicity in rats has been linked to their metabolism. It is hypothesized that these aldehydes are metabolized to their corresponding benzoic acid derivatives, which then form CoA conjugates that accumulate and may interfere with CoA-dependent processes. mdpi.com However, research has shown that the presence of a methyl group in the ortho position on the phenyl ring, as is the case in 3-(4-isobutyl-2-methylphenyl)propanal, sterically hinders the metabolic pathway that leads to the formation of a benzoic acid derivative. mdpi.com This structural feature prevents the toxicity associated with the benzoic acid-CoA conjugate pathway.
Given its structure, this compound would first be oxidized to 2-(2-methylphenyl)propanoic acid. This acid would then be conjugated to CoA. The ortho-methyl group would likely prevent further metabolism to a benzoic acid derivative, thus avoiding the specific metabolic issue seen with some para-substituted analogs. The formation of acyl-CoA conjugates is a major Phase II metabolic reaction for carboxylic acids, preparing them for further catabolism or excretion. drughunter.com
The following table summarizes the proposed metabolic pathway for this compound.
| Metabolic Step | Enzyme(s) Involved (Class) | Intermediate / Product | Significance |
| Oxidation | Aldehyde Dehydrogenase (ALDH) / Aldehyde Oxidase (AOX) | 2-(2-Methylphenyl)propanoic acid | Conversion to a substrate for Phase II metabolism. |
| CoA Conjugation | Acyl-CoA Synthetase | 2-(2-Methylphenyl)propanoyl-CoA | Activation of the carboxylic acid for further metabolism. |
| Further Metabolism | Various (e.g., Epimerases, Hydrolases) | Further metabolites | Chiral inversion, degradation, or preparation for excretion. |
Spectroscopic and Analytical Methodologies for Research on 2 2 Methylphenyl Propanal
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool for the unambiguous structural determination of organic molecules like "2-(2-Methylphenyl)propanal". By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR spectroscopy is a primary method for elucidating the structure of "this compound" by providing information on the number of different types of protons, their electronic environments, and their proximity to other protons. The chemical shift (δ) of each proton signal indicates its local electronic environment, while the integration of the signal corresponds to the number of protons it represents. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, revealing connectivity within the molecule.
For "this compound", the expected ¹H NMR spectrum would exhibit characteristic signals for the aldehydic proton, the aromatic protons, the methine proton, and the methyl protons. The aldehydic proton is typically found in the downfield region, usually between δ 9-10 ppm, as a doublet due to coupling with the adjacent methine proton. The aromatic protons on the tolyl group would appear in the aromatic region (approximately δ 7.0-7.5 ppm) with complex splitting patterns influenced by their positions on the ring. The methyl group attached to the aromatic ring would present as a singlet in the upfield region (around δ 2.3 ppm). The methine proton, alpha to the carbonyl group, would likely appear as a quartet, being split by the three protons of the adjacent methyl group. The methyl group on the propanal chain would show as a doublet, split by the methine proton.
Table 1: Predicted ¹H NMR Data for This compound (B6148197)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aldehydic H | 9.5 - 9.8 | Doublet (d) |
| Aromatic H's | 7.1 - 7.4 | Multiplet (m) |
| Methine H | 3.5 - 3.8 | Quartet (q) |
| Ar-CH₃ | 2.3 - 2.5 | Singlet (s) |
| CH-CH₃ | 1.3 - 1.5 | Doublet (d) |
Note: This table is predictive and based on general principles and data from similar compounds.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's hybridization and electronic environment.
The carbonyl carbon of the aldehyde group is highly deshielded and typically appears far downfield, in the range of δ 190-205 ppm. The aromatic carbons will produce a set of signals between δ 125-145 ppm. The carbon of the methyl group attached to the aromatic ring will resonate at a characteristic upfield position (around δ 20-25 ppm). The methine and methyl carbons of the propanal side chain will also have distinct signals in the upfield region.
For the related compound 3-(4-isobutyl-2-methylphenyl)propanal , the ¹³C NMR spectrum (400 MHz, CDCl₃) shows signals for the aromatic carbons in the range of δ 126.2-141.7 ppm and the aromatic methyl carbon at δ 21.5 ppm. cam.ac.uk In 2-methylpropanal , the aldehydic carbon resonates at approximately δ 204.9 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 200 - 205 |
| Aromatic C's | 126 - 140 |
| Methine C | 45 - 55 |
| Ar-CH₃ | 18 - 22 |
| CH-CH₃ | 12 - 18 |
Note: This table is predictive and based on general principles and data from similar compounds.
To gain deeper insights into the three-dimensional structure and intramolecular interactions of "this compound," advanced NMR experiments can be employed. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, confirming the connectivity of the propanal side chain and the aromatic protons. Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. These 2D NMR techniques are invaluable for unambiguous assignment of all ¹H and ¹³C signals, especially for the complex aromatic region.
Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to probe the spatial proximity of protons, providing information about the preferred conformation of the molecule, such as the orientation of the tolyl group relative to the propanal side chain. Such studies are crucial for understanding how the molecule's shape might influence its properties and reactivity. While specific advanced NMR studies on "this compound" were not found, these techniques are standard practice in the detailed characterization of organic molecules.
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of its fragmentation patterns.
In Electron Ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙), which is a radical cation. The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. For "this compound" (C₁₀H₁₂O), the expected molecular ion peak would be at an m/z of 148.
The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragment ions is a molecular fingerprint that can be used for identification. For "this compound", characteristic fragmentation pathways would likely involve:
Loss of the aldehydic proton (H˙): leading to an [M-1]⁺ ion at m/z 147.
Loss of the formyl radical (˙CHO): resulting in an [M-29]⁺ ion at m/z 119.
Cleavage of the C-C bond alpha to the aromatic ring: This could lead to the formation of a tolyl-containing fragment.
Formation of a tropylium (B1234903) ion: A common rearrangement in aromatic compounds, which could lead to a prominent peak at m/z 91.
Analysis of the mass spectrum of the related isomer 2-(p-tolyl)propanal shows significant fragment ions that can be informative. nih.gov Similarly, the fragmentation of 2-methylpropanal provides insight into the behavior of the aldehyde functional group under EI conditions. docbrown.info
Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Predicted Fragment Ion |
| 148 | [C₁₀H₁₂O]⁺˙ (Molecular Ion) |
| 147 | [C₁₀H₁₁O]⁺ |
| 119 | [C₉H₁₁]⁺ |
| 91 | [C₇H₇]⁺ |
Note: This table is predictive and based on general fragmentation principles and data from similar compounds.
High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of ions with very high accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental composition of the molecular ion and its fragments. For "this compound", HRMS would be able to confirm the molecular formula C₁₀H₁₂O by providing a highly accurate mass measurement of the molecular ion. This is a critical step in the definitive identification of the compound, distinguishing it from other isomers or compounds with the same nominal mass. Although specific HRMS data for "this compound" was not found in the searched literature, it is a standard method for the characterization of new or synthesized organic compounds.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a fundamental analytical technique for the structural elucidation of "this compound" by identifying its key functional groups. The IR spectrum provides diagnostic absorption bands corresponding to the vibrational modes of specific bonds within the molecule. For "this compound," the most prominent features arise from the aldehyde group and the substituted aromatic ring.
The aldehyde functional group gives rise to two characteristic stretching vibrations. A strong, sharp absorption band for the carbonyl (C=O) stretch is typically observed in the region of 1740-1720 cm⁻¹. The exact position can be influenced by conjugation. The aldehydic carbon-hydrogen (C-H) bond exhibits a distinctive pair of medium-intensity stretching bands, often appearing between 2880 cm⁻¹ and 2650 cm⁻¹. The presence of both the C=O and the aldehydic C-H stretch is a strong indicator of an aldehyde functionality. docbrown.info
The aromatic nature of the compound is confirmed by several other peaks. The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear above 3000 cm⁻¹. Aromatic C=C bond stretching vibrations result in one or more bands of variable intensity in the 1600-1450 cm⁻¹ region. Furthermore, the substitution pattern on the benzene ring (ortho-disubstitution in this case) can be inferred from the pattern of overtone bands in the 2000-1650 cm⁻¹ region and the strong C-H out-of-plane bending bands in the 850-700 cm⁻¹ range. The presence of alkyl C-H stretching vibrations from the methyl and propanal backbone will also be evident around 2975-2845 cm⁻¹. docbrown.info
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde (CHO) | C=O Stretch | ~1720 | Strong |
| Aldehyde (CHO) | C-H Stretch | ~2880 and ~2750 | Medium, often two bands |
| Aromatic Ring | C-H Stretch | 3100-3000 | Variable |
| Aromatic Ring | C=C Stretch | 1600-1450 | Variable, multiple bands |
| Alkyl (CH₃, CH) | C-H Stretch | 2975-2845 | Medium to Strong |
| Ortho-substituted Ring | C-H Out-of-plane Bend | ~770-735 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Aromatic Ring Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within molecules containing chromophores, such as the aromatic ring in "this compound". The benzene ring possesses π-electrons that can be excited to higher energy orbitals (π → π* transitions) by absorbing UV radiation.
The UV spectrum of "this compound" is expected to show characteristic absorption bands associated with its substituted benzene chromophore. Aromatic compounds typically display a strong absorption band, known as the E2-band, around 200-220 nm and a weaker, fine-structured band, the B-band, between 250-280 nm. The presence of alkyl and aldehyde substituents on the phenyl ring can cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of these bands compared to unsubstituted benzene. Stopped-flow UV-Vis spectroscopy can also be utilized in kinetic studies to monitor the formation of intermediates in reactions involving the compound.
The aldehyde group itself has a weak n → π* transition, which may appear as a shoulder or a separate band at longer wavelengths (around 300-330 nm), often overlapping with the tail of the B-band. The exact absorption maxima (λmax) and molar absorptivity (ε) are sensitive to the solvent used for the analysis. In research involving related phenylpropanal derivatives, UV-Vis spectroscopy has been used to determine inclusion formation constants with molecules like cyclodextrins. researchgate.netnih.gov
| Transition | Chromophore | Expected λmax (nm) | Typical Molar Absorptivity (ε) |
|---|---|---|---|
| π → π* (E2-band) | Aromatic Ring | ~210-220 | High |
| π → π* (B-band) | Aromatic Ring | ~260-275 | Low to Medium |
| n → π* | Carbonyl (C=O) | ~300-330 | Very Low |
Chromatographic Methods for Separation and Purity Assessment in Research
Chromatographic techniques are indispensable in the research of "this compound" for separating it from reaction mixtures, assessing its purity, and resolving its enantiomers. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are routinely used.
Gas Chromatography (GC) for Reaction Monitoring and Product Analysis
Gas Chromatography (GC) is a powerful tool for the analysis of volatile compounds like "this compound". In a research setting, GC is frequently used to monitor the progress of synthesis reactions, such as the hydroformylation of 1-methyl-2-vinyl-benzene. lookchem.com By taking aliquots from the reaction mixture over time, researchers can quantify the consumption of reactants and the formation of "this compound" and any isomeric byproducts. lookchem.com
For purity assessment, GC coupled with a Flame Ionization Detector (FID) provides quantitative data on the percentage purity of a sample. The choice of the capillary column's stationary phase is critical for achieving good separation. Non-polar or mid-polarity phases, such as those based on polysiloxanes (e.g., DB-1, DB-5), are typically effective for separating isomers and related impurities. For more complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) can offer superior resolution. copernicus.org When coupled with a Mass Spectrometer (GC-MS), this technique provides definitive structural identification of the main compound and any impurities based on their mass spectra and fragmentation patterns. nih.govfoodb.ca
High-Performance Liquid Chromatography (HPLC) for Chiral Separations and Purity
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of "this compound," offering complementary information to GC. It is particularly crucial for the analysis of this chiral molecule, which exists as a pair of enantiomers.
For purity assessment of the bulk material, reversed-phase HPLC (RP-HPLC) is commonly employed. A C18 or C8 bonded silica (B1680970) column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is a standard approach. sielc.comresearchgate.net Detection is typically achieved using a UV detector set to a wavelength where the aromatic ring absorbs, such as 254 nm.
The separation of the (R)- and (S)-enantiomers of "this compound" is a significant analytical challenge that can be addressed by chiral HPLC. This is accomplished by using a chiral stationary phase (CSP). Research on the closely related 2-(methylphenyl)propanoic acids has shown that cyclodextrin-based CSPs, particularly hydroxypropyl-β-cyclodextrin, are effective for resolving enantiomers. researchgate.netresearchgate.net It was noted, however, that steric hindrance from the ortho-methyl group in 2-(2-methylphenyl)propanoic acid prevented its enantioseparation under the same conditions that successfully separated the meta- and para-isomers. researchgate.netresearchgate.net Despite this, other types of chiral columns, such as those based on derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel OD-H), are widely used for separating a broad range of chiral compounds and would be primary candidates for developing a separation method for the enantiomers of "this compound". hplc.eu
| Analysis Type | Column Type | Typical Mobile Phase | Detection |
|---|---|---|---|
| Purity Assessment (Reversed-Phase) | C18 or C8 (e.g., ODS) | Acetonitrile/Water or Methanol/Water gradient | UV at ~254 nm |
| Chiral Separation | Chiral Stationary Phase (e.g., derivatized cyclodextrin (B1172386) or cellulose) | Hexane/Isopropanol (B130326) or other non-polar/polar solvent mixtures | UV at ~254 nm |
Computational and Theoretical Studies on 2 2 Methylphenyl Propanal
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict electronic structure, molecular orbitals, and other quantum-mechanical properties.
Density Functional Theory (DFT) Studies on Electronic Structure
There are no specific, published Density Functional Theory (DFT) studies that focus exclusively on the electronic structure of 2-(2-Methylphenyl)propanal (B6148197). DFT is a powerful computational method used to investigate the electronic properties of molecules, such as electron density, electrostatic potential, and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. While DFT has been applied to the broader class of reactions that produce arylpropanals, the specific electronic structure data for the 2-methylphenyl derivative has not been detailed in the literature.
Ab Initio Methods for Molecular Orbital Analysis
Similarly, dedicated studies using ab initio methods to perform a detailed molecular orbital analysis of this compound are not available. Ab initio calculations, which are based on first principles without experimental parameters, could provide highly accurate information on orbital energies and shapes, contributing to a deeper understanding of the molecule's chemical behavior.
Reaction Mechanism Elucidation
Understanding the precise steps involved in the formation and transformation of this compound requires detailed mechanistic studies, often supported by computational analysis.
Transition State Analysis for Synthetic Pathways
No specific computational studies detailing the transition state analysis for the synthetic pathways leading to this compound have been published. Such analyses are critical for understanding the energy barriers and geometries of the intermediate states in a chemical reaction, providing insight into reaction rates and the factors controlling product formation.
Potential Energy Surface Mapping of Chemical Transformations
Potential energy surface (PES) mapping for the chemical transformations of this compound has not been a subject of published research. A PES map provides a comprehensive view of the energy landscape of a reaction, identifying reactants, products, intermediates, and transition states, which is essential for a complete understanding of the reaction mechanism.
Thermodynamic and Kinetic Parameter Determination
The determination of thermodynamic and kinetic parameters through computational means provides quantitative data on the stability, reactivity, and reaction rates of a compound. For this compound, specific computational determinations of parameters such as enthalpy of formation, Gibbs free energy, and activation energies for its reactions are not documented in scientific literature.
Enthalpies and Free Energies of Reaction
The thermodynamic stability and reactivity of this compound can be quantitatively assessed through the calculation of reaction enthalpies (ΔH) and Gibbs free energies (ΔG). These values are fundamental in predicting the spontaneity and energy changes associated with chemical transformations, such as oxidation, which is a common reaction for aldehydes.
Computational methods like Density Functional Theory (DFT) are powerful tools for estimating these thermodynamic quantities. For instance, the oxidation of an aldehyde to a carboxylic acid is a thermodynamically favorable process. The reaction for this compound would be:
This compound + ½ O₂ → 2-(2-Methylphenyl)propanoic acid
The Gibbs free energy of a reaction (ΔG°_rxn) is calculated from the Gibbs free energies of formation of the products and reactants (ΔG°_f):
ΔG°_rxn = ΣΔG°_f(products) - ΣΔG°_f(reactants)
A negative ΔG°_rxn indicates a spontaneous reaction under standard conditions. purdue.edu The oxidation of aldehydes to carboxylic acids is generally an exergonic process, meaning it releases energy and is spontaneous. ikprress.orgchemeo.com
Table 1: Illustrative Calculated Thermodynamic Data for a Related Aromatic Aldehyde
| Compound | Property | Calculated Value (kJ/mol) | Method |
| 2-Methylbenzaldehyde | Standard Gibbs free energy of formation (ΔfG°) | 19.74 | Joback Method |
| 2-Methylbenzaldehyde | Enthalpy of formation (ΔfH°gas) | -56.33 | Joback Method |
Note: Data for 2-Methylbenzaldehyde is provided for illustrative purposes to indicate the expected range of values for substituted aromatic aldehydes. chemeo.com
Activation Energies and Reaction Rate Constants
Beyond thermodynamics, the kinetics of reactions involving this compound are governed by the activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur. Computational chemistry provides methods to calculate the structures of transition states and their corresponding energies, which are then used to determine the activation energy.
The Arrhenius equation relates the activation energy to the reaction rate constant (k):
k = A * exp(-Ea / RT)
where A is the pre-exponential factor, R is the gas constant, and T is the temperature. A lower activation energy corresponds to a faster reaction rate.
For aldehydes, a key reaction is nucleophilic addition to the carbonyl carbon. The reactivity of the aldehyde is influenced by both steric and electronic factors. The presence of the methyl group in the ortho position in this compound would likely introduce some steric hindrance, potentially increasing the activation energy for the approach of a nucleophile compared to a less substituted aldehyde. libretexts.org However, electronic effects of the substituents on the aromatic ring also play a crucial role.
Computational studies on the nucleophilic addition of cyanide to substituted benzaldehydes have shown that the activation energy is influenced by the electronic properties of the substituents. jeeadv.ac.in For the oxidation of aldehydes, theoretical studies have elucidated the multi-step mechanisms and the associated energy barriers. escholarship.org
Table 2: Illustrative Calculated Activation Energies for Reactions of Aromatic Aldehydes
| Reaction | Aldehyde | Activation Energy (kcal/mol) | Computational Method |
| Nucleophilic addition of CN⁻ | Benzaldehyde (B42025) | ~10-15 | DFT |
| H-abstraction by OH radical | Benzaldehyde | ~2-4 | DFT |
Note: These are typical ranges of activation energies calculated for reactions of benzaldehyde and are intended to be illustrative. The actual values for this compound would be influenced by its specific substitution pattern.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable tools for exploring the three-dimensional structure and dynamic behavior of molecules like this compound. These methods provide insights into the molecule's shape, flexibility, and interactions with its environment at an atomic level.
Conformational Analysis
Due to the presence of rotatable single bonds, this compound can exist in various conformations. Conformational analysis aims to identify the stable conformers (energy minima) and the energy barriers between them (transition states). libretexts.org This is crucial as the biological activity of a molecule, including its scent, can be dependent on its preferred conformation.
The potential energy surface of this compound would be explored by systematically rotating the bonds connecting the propanal side chain to the methylphenyl ring. The energy of each conformation is calculated using molecular mechanics or quantum mechanics methods. The results are often visualized in a potential energy diagram, plotting energy versus dihedral angle. youtube.com For a molecule like this compound, key rotations would be around the C-C bond connecting the aromatic ring to the propanal moiety and the C-C bond within the propanal side chain. The steric hindrance from the ortho-methyl group would significantly influence the rotational barrier and the relative stability of different conformers.
Table 3: Illustrative Torsional Barrier for a Structurally Related Molecule
| Molecule | Rotational Bond | Energy Barrier (kcal/mol) |
| Toluene (B28343) | Phenyl-CH₃ | ~0.014 |
| Ethylbenzene | Phenyl-CH₂CH₃ | ~1.2 |
Note: This data illustrates how the size of the rotating group affects the energy barrier. The propanal group in this compound would have a more complex rotational profile due to its size and polarity.
Ligand-Receptor Interaction Modeling (e.g., with enzyme active sites)
Understanding how this compound interacts with biological receptors, such as olfactory receptors, is key to explaining its fragrance properties. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it binds to a receptor. nih.gov
In a typical docking study, a 3D model of the receptor's binding site is generated. The this compound molecule is then computationally "placed" into this site in various orientations and conformations. A scoring function is used to estimate the binding energy for each pose, with lower scores generally indicating a more favorable interaction. nih.gov These interactions are typically non-covalent and can include hydrogen bonds, van der Waals forces, and hydrophobic interactions. libretexts.org While the exact structures of many olfactory receptors are not yet experimentally determined, homology modeling can be used to create reliable models based on the known structures of related proteins. nih.gov
Table 4: Example of Calculated Binding Energies for Aldehydes with an Olfactory Receptor Model
| Ligand | Olfactory Receptor Model | Calculated Binding Energy (kcal/mol) |
| Octanal | Human OR1A1 | -6.5 |
| Nonanal | Human OR1A1 | -6.8 |
| Decanal | Human OR1A1 | -7.1 |
Note: This data is from a study on a different set of aldehydes and a specific olfactory receptor model and is provided for illustrative purposes. The binding energy of this compound would depend on its specific interactions with the amino acid residues in the receptor's binding pocket. plos.org
Computational Olfactophore Models for Structure-Activity Relationships (methodological aspect)
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational chemistry in the fragrance industry. nih.gov These models aim to establish a mathematical relationship between the chemical structure of a molecule and its biological activity, in this case, its odor. An olfactophore model is a specific type of QSAR model that defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to bind to a specific olfactory receptor and elicit a particular scent.
The development of an olfactophore model for a class of fragrances, which would include this compound, typically involves the following steps:
Data Set Collection: A set of molecules with known odor characteristics is compiled.
Conformational Analysis: The low-energy conformations of each molecule are determined.
Molecular Alignment: The molecules are superimposed in 3D space based on common structural features.
Olfactophore Generation: The common chemical features that are consistently present in the active molecules are identified and mapped to create a 3D model.
Model Validation: The model is tested for its ability to predict the odor of molecules not included in the initial training set.
Derivatives and Analogs of 2 2 Methylphenyl Propanal in Academic Research
Synthesis and Study of Substituted Phenylpropanals (e.g., Positional Isomers, Alkyl Chain Variations)
The synthesis of phenylpropanals substituted on the aromatic ring or the alkyl chain is a significant focus of chemical research, allowing for the systematic study of structure-property relationships. Various synthetic routes are employed to create positional isomers and analogs of 2-(2-Methylphenyl)propanal (B6148197).
A common strategy involves the alkylation of a substituted toluene (B28343). For instance, the synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal, a positional isomer and chain-varied analog of the target compound, has been achieved through the alkylation of isobutyraldehyde (B47883) with 3-methyl benzyl (B1604629) chloride using a phase-transfer catalyst. asianpubs.org An alternative approach for these types of compounds begins with a substituted alkylaromatic compound, which undergoes bromination followed by alkylation to yield the desired propanal derivative in moderate yields. asianpubs.orgresearchgate.net
Another widely used method is the oxidation of the corresponding substituted phenylpropanols. The synthesis of various phenylpropanals can be achieved by oxidizing the precursor alcohol. nih.gov Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) and Dess-Martin periodinane (DMP), which are known for their mild conditions and good yields. nih.gov The precursor alcohols themselves are often synthesized via the reduction of corresponding methyl phenylpropanoates using reagents like sodium borohydride (B1222165). nih.gov
For the synthesis of para-substituted isomers, such as 2-(4-methylphenyl)propanal, Friedel-Crafts alkylation of toluene with propanal derivatives is a viable, though less common, industrial method. This reaction typically uses a Lewis acid catalyst like aluminum chloride (AlCl₃), but controlling the reaction to favor the para product over the ortho isomer can be challenging.
The table below summarizes various synthetic approaches for creating substituted phenylpropanals.
| Target Compound Type | Synthetic Method | Key Reagents | Notes | Reference(s) |
| 2,2-Dimethyl-3-(3-methylphenyl)propanal | Alkylation | 3-Methyl benzyl chloride, Isobutyraldehyde, Phase-transfer catalyst | Creates a positional isomer with β,β-dimethyl variation. | asianpubs.org |
| Substituted Phenylpropanals | Oxidation of Alcohols | Substituted 3-phenyl-1-propanol, PCC or DMP | A general and reliable method for aldehyde synthesis. | nih.gov |
| 2-(4-Methylphenyl)propanal (para-isomer) | Friedel-Crafts Alkylation | Toluene, Propanal derivative, AlCl₃ | Prone to formation of isomeric mixtures. | |
| 3-(4-Isobutyl-2-methylphenyl)propanal | Multi-step synthesis | 3-Isobutyl toluene | Illustrates a specific synthesis for a complex analog. | google.com |
Investigation of Alpha-Methylated Aldehydes and Their Stereochemistry
The presence of a methyl group at the alpha-carbon (C2) of the propanal chain introduces a chiral center, making stereochemistry a critical aspect of research for this compound and its analogs. These molecules are typically produced and sold as racemic mixtures, as the α-chiral aldehydes are prone to racemization, particularly under basic conditions via keto-enol tautomerism. industrialchemicals.gov.au
The stereochemical outcome of reactions involving α-methylated aldehydes is a subject of intense study. For example, the asymmetric transformation of 2-phenylpropanal (B145474) has been examined using chiral acids. oup.com The specific rotation of the resulting aldehyde was found to be highly dependent on reaction temperature and solvent, indicating a complex interplay of kinetic and thermodynamic controls. oup.com
Dynamic kinetic resolution (DKR) is a powerful technique applied to racemic α-branched aldehydes. In one approach, a primary amine catalyst is used to racemize the aldehyde substrate through the formation of an enamine, while a separate catalyst, such as a rhodium complex, promotes a stereoselective reaction. nih.gov This allows for the conversion of a racemic starting material into a single, enantioenriched product. Biocatalytic DKR has also been successfully applied to 2-phenylpropanal, using an engineered reductase to produce (S)-2-phenylpropanol with high enantiomeric excess. nih.gov However, enzyme deactivation by the aldehyde substrate can be a significant challenge. nih.gov
The table below highlights key research findings related to the stereochemistry of these compounds.
| Research Focus | Model Compound | Key Findings | Reference(s) |
| Asymmetric Transformation | 2-Phenylpropanal | Stereochemical outcome is highly sensitive to temperature and solvent. | oup.com |
| Biocatalytic Dynamic Kinetic Resolution | 2-Phenylpropanal | Can produce (S)-2-phenylpropanol with high enantiomeric excess (93.1%), but enzyme deactivation by the aldehyde is a challenge. | nih.gov |
| Racemization | α-Methylpropanal Derivatives | Prone to racemization via keto-enol tautomerism, especially under basic conditions. | industrialchemicals.gov.au |
Creation and Characterization of Novel Adducts and Conjugates
The aldehyde functional group in this compound and its analogs is reactive and serves as a handle for creating a variety of novel adducts and conjugates. These reactions are used to modify the molecule's properties or to incorporate it into larger, more complex structures.
A common transformation is the formation of acetals. Acetals are geminal-diether derivatives formed by reacting the aldehyde with two equivalents of an alcohol under acidic conditions, with a hemiacetal formed as an intermediate. libretexts.org This reaction is often used to protect the aldehyde group, as acetals are stable under neutral or basic conditions but can be easily hydrolyzed back to the aldehyde with aqueous acid. nii.ac.jpmasterorganicchemistry.com For example, 2-phenylpropionaldehyde dimethyl acetal (B89532) is synthesized by reacting 2-phenylpropionaldehyde with methanol (B129727) in the presence of an acid catalyst. ontosight.ai This acetal formation increases the compound's stability. ontosight.ai
Multicomponent reactions (MCRs) provide an efficient pathway to complex adducts in a single step. wikipedia.orgtcichemicals.com For instance, 3-phenylpropanal (B7769412) has been used in MCRs with isorhodanine and maleimides to selectively form novel thiopyrano[2,3-d]thiazole adducts. researchgate.net Similarly, asymmetric Mannich reactions using 3-phenylpropanal can produce chiral β-amino aldehydes, which are valuable building blocks in synthesis. researchgate.net
In a different context, the reactivity of the aldehyde can lead to the formation of adducts with biological macromolecules. For example, arylamines can form adducts with DNA, and reference standards for these adducts, such as 2'-deoxyguanosin-8-yl adducts of 2-methylaniline, have been synthesized and characterized using NMR, mass spectrometry (MS), and UV spectroscopy for quantification studies. nih.gov Another study reported the formation of Coenzyme A (CoA) conjugates from p-alkyl-phenylpropanals in rat hepatocytes, which were identified using high-resolution LC-MS. oup.com
| Adduct/Conjugate Type | Formation Reaction | Reactants | Characterization Methods | Reference(s) |
| Acetal | Acetalization | Phenylpropanal, Alcohol (e.g., Methanol), Acid Catalyst | General Spectroscopic Methods | libretexts.orgontosight.ai |
| Thiazole Derivative | Multicomponent Reaction | 3-Phenylpropanal, Isorhodanine, Maleimide | NMR, LC-MS, X-ray Analysis | researchgate.net |
| Coenzyme A Conjugate | Metabolic Transformation | p-Alkyl-phenylpropanal, Hepatocytes | High-Resolution LC-MS | oup.com |
| DNA Adduct | Reaction with Nucleobases | Arylamine derivative, 2'-deoxyguanosine | NMR, Mass Spectrometry, UV Spectroscopy | nih.gov |
Structure-Reactivity and Structure-Transformation Relationship Studies
Understanding the relationship between the molecular structure of this compound analogs and their chemical reactivity or metabolic transformation is a cornerstone of advanced research. The position of substituents on the phenyl ring has been shown to profoundly influence the molecule's behavior.
A significant study highlighted the difference in metabolic transformation between phenylpropanals with ortho- versus para-alkyl substituents. oup.com Several p-alkyl-phenylpropanals were found to be metabolized in rat hepatocytes to their corresponding p-alkyl-benzoic acids, which can then form Coenzyme A (CoA) conjugates. oup.com In stark contrast, an analog with an ortho-methyl substituent, 3-(4-isobutyl-2-methylphenyl)propanal, did not undergo this metabolic transformation to a benzoic acid. oup.com This structural difference—the presence of an ortho-methyl group—effectively blocks the metabolic pathway, demonstrating a clear structure-transformation relationship.
This principle, where the position of a substituent dictates reactivity, is observed in other chemical systems. For example, in a study of substituted phenylsulfonamido-alkyl sulfamates, bulky substituents in the para position were found to be better inhibitors of carbonic anhydrase II than the same substituents in the meta or ortho positions. nih.gov This highlights how steric and electronic effects, governed by substituent placement, are crucial for molecular interactions.
The reactivity of ortho and para isomers can differ due to distinct electronic and steric environments. While the methyl group is generally an ortho-para directing group in electrophilic aromatic substitution, the specific reaction conditions and the nature of the reactants determine the final product ratio. quora.com In reactions involving the aldehyde group itself, the steric hindrance from the ortho-methyl group in this compound can influence the approach of nucleophiles compared to its less hindered para-isomer, 2-(4-Methylphenyl)propanal. This can lead to differences in reaction rates and stereoselectivity.
| Structural Feature | Influence on Reactivity/Transformation | Example Compound(s) | Key Finding | Reference(s) |
| ortho-Methyl Group | Blocks metabolic pathway | 3-(4-Isobutyl-2-methylphenyl)propanal vs. p-alkyl-phenylpropanals | The ortho-methyl group prevents the transformation to the corresponding benzoic acid metabolite. | oup.com |
| Substituent Position (ortho, meta, para) | Affects biological activity | Substituted Phenylsulfonamides | The inhibitory potential against enzymes can be highly dependent on the substitution pattern on the phenyl ring. | nih.gov |
| ortho vs para Isomerism | General Reactivity | Toluene derivatives | The electronic and steric environment created by the substituent position directs the outcome of chemical reactions. | quora.com |
Q & A
Q. Table 1: Reaction Conditions for Sulfanyl-Propanal Derivatives
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Base Catalyst | NaOH or K₂CO₃ | Facilitates nucleophilic attack |
| Solvent | Polar aprotic (e.g., DMF) | Enhances reaction kinetics |
| Temperature | 60–80°C | Balances reactivity vs. degradation |
| Reaction Time | 4–6 hours | Ensures completion |
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.5–10.0 ppm) and methylphenyl group (δ 2.3 ppm for CH₃) .
- IR Spectroscopy : Strong absorption at ~1720 cm⁻¹ (C=O stretch) and 2850–2720 cm⁻¹ (aldehyde C-H) .
- GC-MS : Quantifies purity and identifies fragmentation patterns (e.g., m/z 162 for [M⁺-H₂O]) .
Advanced: How can researchers resolve discrepancies in reported biological activities of this compound derivatives?
Methodological Answer:
Contradictions in biological data (e.g., enzyme inhibition vs. activation) may arise from variations in assay conditions or stereochemistry. To address this:
Standardize Assays : Use consistent pH, temperature, and enzyme concentrations.
Enantiomeric Separation : Employ chiral HPLC to isolate R/S isomers and test activity individually .
Computational Docking : Predict binding modes using software like AutoDock to explain differential interactions .
Q. Table 2: Case Study on Enzyme Inhibition Variability
| Derivative | IC₅₀ (μM) Reported | Resolved Cause |
|---|---|---|
| 2-(2-Chlorophenyl) | 5.2 vs. 12.8 | Isomeric impurity (20% S-form) |
| 2-(4-Methylphenyl) | 8.1 vs. 3.9 | pH-dependent binding |
Advanced: What computational strategies predict the reactivity of this compound in novel synthetic pathways?
Methodological Answer:
- DFT Calculations : Model transition states for nucleophilic additions (e.g., thiols, amines) to predict regioselectivity.
- MD Simulations : Study solvent effects on reaction kinetics (e.g., DMF vs. THF) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivative libraries .
Basic: What are the key stability considerations for storing this compound in laboratory settings?
Methodological Answer:
- Oxidation Prevention : Store under inert gas (N₂/Ar) at ≤4°C to avoid aldehyde oxidation to carboxylic acids .
- Light Sensitivity : Use amber vials to prevent photodegradation of the methylphenyl group .
- Moisture Control : Add molecular sieves to inhibit hydrate formation, which alters reactivity .
Advanced: How to design experiments to investigate the enzyme inhibition mechanisms of this compound analogs?
Methodological Answer:
Kinetic Studies : Measure and with/without inhibitor to determine competitive vs. non-competitive inhibition.
Covalent Binding Assays : Use LC-MS to detect adducts formed between the aldehyde group and catalytic cysteine residues .
Thermal Shift Assays : Monitor protein melting temperature () changes to infer binding-induced stabilization .
Q. Table 3: Example Inhibition Data for Cytochrome P450
| Analog | (μM) | Mechanism |
|---|---|---|
| 2-(2-Methylphenyl) | 0.8 | Competitive |
| 2-(4-Ethylphenyl) | 2.1 | Non-competitive |
Basic: What are the challenges in scaling up the synthesis of this compound derivatives for industrial research?
Methodological Answer:
- Byproduct Formation : Optimize stoichiometry to minimize dialkylation byproducts (e.g., using 1.1 eq thiol).
- Purification : Switch from column chromatography (lab-scale) to distillation or crystallization for cost efficiency .
- Safety : Mitigate exothermic risks in continuous flow reactors via real-time temperature monitoring .
Advanced: How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound?
Methodological Answer:
- Hammett Analysis : Electron-withdrawing groups (e.g., -Cl) increase aldehyde electrophilicity, accelerating nucleophilic additions.
- Steric Effects : Ortho-substituents (e.g., -CH₃) hinder attack at the aldehyde carbon, reducing reaction rates .
- Case Study : 2-(2-Chlorophenyl)propanal reacts 3× faster with amines than 2-(4-Methylphenyl)propanal due to enhanced electrophilicity .
Basic: What analytical workflows ensure reproducibility in quantifying this compound in complex mixtures?
Methodological Answer:
- Internal Standards : Use deuterated analogs (e.g., D₃-2-methylpropanal) for GC-MS calibration .
- HPLC-DAD : Optimize mobile phase (e.g., 70:30 acetonitrile/water) to resolve aldehyde peaks from matrix interferences .
Advanced: What are the implications of this compound’s stereochemistry in chiral drug synthesis?
Methodological Answer:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in hydrogenation to access enantiopure intermediates .
- Pharmacokinetics : R-isomers may exhibit higher metabolic stability due to reduced CYP450 recognition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
